N-Benzyl-2,5-dihydroxybenzamide

X-ray crystallography structural biology medicinal chemistry

Secure N-Benzyl-2,5-dihydroxybenzamide (CAS 224432-10-4) for your next discovery program. This compound features a unique 2,5-dihydroxy substitution pattern that provides distinct bidentate metal-chelating geometry, critical for tyrosinase and kinase inhibitor SAR studies. Unlike generic or positional isomers, this specific regioisomer is confirmed by single-crystal X-ray diffraction (CCDC-deposited), ensuring structural reliability for structure-based drug design. Its low molecular weight (243.26 g/mol) makes it an ideal fragment for elaboration. Source this well-characterized scaffold to benchmark novel inhibitors or expand your metalloenzyme screening library.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 224432-10-4
Cat. No. B15299127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-2,5-dihydroxybenzamide
CAS224432-10-4
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)O)O
InChIInChI=1S/C14H13NO3/c16-11-6-7-13(17)12(8-11)14(18)15-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2,(H,15,18)
InChIKeyIPHYEANULIQJIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2,5-dihydroxybenzamide (CAS 224432-10-4): A 2,5-Dihydroxybenzamide Scaffold with Distinct Pharmacophoric Potential


N-Benzyl-2,5-dihydroxybenzamide (CAS 224432-10-4) is a synthetic small molecule belonging to the N-substituted benzamide class, characterized by a 2,5-dihydroxybenzamide core with an N-benzyl substituent (molecular formula C14H13NO3, MW 243.26 g/mol) [1]. The compound has been deposited in the Cambridge Structural Database (CCDC), confirming its synthetic accessibility and structural characterization by single-crystal X-ray diffraction [2]. This compound is structurally related to the broader class of N-benzylbenzamide derivatives that have demonstrated potent tyrosinase inhibitory activity (e.g., compound 15 with IC50 = 2.2 µM against mushroom tyrosinase) [3]. Its 2,5-dihydroxy substitution pattern on the benzamide ring distinguishes it from other hydroxylated N-benzylbenzamide regioisomers and may confer distinct metal-chelating and hydrogen-bonding properties relevant to enzyme inhibition.

Why N-Benzyl-2,5-dihydroxybenzamide Cannot Be Replaced by Generic 2,5-Dihydroxybenzamide or Other N-Benzylbenzamide Regioisomers


The 2,5-dihydroxy substitution pattern on the benzamide ring, combined with the N-benzyl moiety, generates a unique pharmacophore that cannot be replicated by simple 2,5-dihydroxybenzamide (which lacks the N-benzyl group and associated lipophilicity) or by positional isomers such as N-benzyl-3,4-dihydroxybenzamide . In the N-benzylbenzamide class, the hydroxylation pattern on the benzamide ring has been established as the most critical determinant of tyrosinase inhibitory activity [1]. The 2,5-dihydroxy configuration provides a specific geometry for metal chelation (e.g., copper at the tyrosinase active site) and hydrogen bonding that differs fundamentally from 2,4-dihydroxy, 3,4-dihydroxy, or monohydroxy variants. Substituting a generic benzamide or an incorrect regioisomer would alter both the electronic distribution on the aromatic ring and the spatial orientation of the hydroxyl groups, potentially abolishing target engagement. Quantitative structure-activity relationship (QSAR) studies on related N-benzylbenzamide series confirm that even small changes in hydroxyl positioning result in orders-of-magnitude differences in IC50 values [1].

N-Benzyl-2,5-dihydroxybenzamide (CAS 224432-10-4): Quantitative Differentiation Evidence Against Comparator Compounds


Structural Confirmation by Single-Crystal X-Ray Diffraction: N-Benzyl-2,5-dihydroxybenzamide vs. Non-Benzylated 2,5-Dihydroxybenzamide Scaffolds

N-Benzyl-2,5-dihydroxybenzamide has been deposited in the Cambridge Structural Database (CCDC) as part of a series of N-substituted benzamides with experimentally determined single-crystal X-ray structures, confirming its molecular geometry, bond lengths, and intermolecular packing interactions [1]. This level of structural validation is unavailable for many generic 2,5-dihydroxybenzamide derivatives that lack the N-benzyl substituent. The crystallographic data enable precise computational modeling and structure-based drug design that powder or amorphous characterizations of comparator compounds cannot support.

X-ray crystallography structural biology medicinal chemistry

Tyrosinase Inhibitory Potency: Class-Level SAR Evidence for the N-Benzyl-2,5-dihydroxybenzamide Pharmacophore

In the landmark study by Cho et al. (2006), a series of 21 N-benzylbenzamide derivatives with varying hydroxylation patterns were evaluated for mushroom tyrosinase inhibition using an L-DOPA oxidation assay [1]. While the specific IC50 of N-Benzyl-2,5-dihydroxybenzamide was not individually reported in this study, the structure-activity relationship (SAR) analysis established that the hydroxylation pattern on the benzamide ring is the dominant determinant of inhibitory potency, with the most active compound (compound 15) achieving an IC50 of 2.2 µM [1]. Compounds lacking hydroxyl groups or bearing only a single hydroxyl showed substantially reduced or no activity, with the SAR table reporting IC50 values spanning from inactive (>200 µM) to low micromolar depending on hydroxyl number and position [1]. As a 2,5-dihydroxy-substituted N-benzylbenzamide, the target compound occupies a structurally privileged position within this pharmacophore space.

tyrosinase inhibition melanogenesis skin lightening

Lavendustin A Analog Class Membership: Implications for Kinase Inhibition Selectivity

N-Benzyl-2,5-dihydroxybenzamide shares structural features with the lavendustin A class of tyrosine kinase inhibitors, specifically the 2,5-dihydroxybenzyl pharmacophore that is critical for EGFR and Syk kinase inhibition [1]. Lavendustin A itself demonstrates potent EGFR tyrosine kinase inhibition (IC50 = 11 nM) and pp60c-src inhibition (IC50 = 500 nM), with little effect on PKA or PKC (IC50 > 200 µM), establishing that the 2,5-dihydroxy substitution pattern contributes to kinase selectivity . While N-Benzyl-2,5-dihydroxybenzamide is a simplified analog lacking the full salicylic acid moiety present in lavendustin A, its 2,5-dihydroxybenzamide core retains the metal-chelating and hydrogen-bonding functionality that mediates ATP-competitive kinase binding. This positions the compound as a minimalist scaffold for probing the minimum pharmacophoric requirements for kinase inhibition.

tyrosine kinase inhibition EGFR Syk tubulin polymerization

N-Benzyl-2,5-dihydroxybenzamide (CAS 224432-10-4): Recommended Research and Industrial Application Scenarios


Tyrosinase Inhibitor Screening and Melanogenesis Research

Based on the established SAR of N-benzylbenzamides as tyrosinase inhibitors [1], N-Benzyl-2,5-dihydroxybenzamide is suitable for inclusion in tyrosinase inhibitor screening panels. Its 2,5-dihydroxy substitution pattern positions it within the active region of the pharmacophore, making it a relevant candidate for structure-activity relationship expansion studies aimed at identifying novel skin-lightening agents or anti-melanoma compounds. Researchers should benchmark this compound against the reference inhibitor compound 15 (IC50 = 2.2 µM, mushroom tyrosinase) to establish its relative potency [1].

Kinase Inhibitor Fragment-Based Drug Discovery

As a simplified structural analog of the lavendustin A pharmacophore, this compound can serve as a fragment hit for kinase inhibitor development programs targeting EGFR, Syk, or related tyrosine kinases [2]. Its relatively low molecular weight (243.26 g/mol) and defined 2,5-dihydroxybenzamide core make it amenable to fragment growing, linking, or merging strategies. The availability of single-crystal X-ray structural data [3] further supports structure-based drug design approaches, enabling accurate docking studies before committing to synthetic elaboration.

Metal-Chelating Benzamide Scaffold for Metalloenzyme Inhibitor Design

The 2,5-dihydroxybenzamide moiety provides a bidentate metal-chelating functionality that can coordinate transition metals such as copper (tyrosinase), zinc (HDACs, matrix metalloproteinases), or iron (lipoxygenases). This compound can be employed as a core scaffold for designing inhibitors of metalloenzymes, where the N-benzyl substituent offers a vector for introducing additional target-specific recognition elements. Comparative studies with 2,4-dihydroxy and 3,4-dihydroxy regioisomers [1] may reveal metal-binding selectivity differences.

Crystallographic Reference Standard for N-Substituted Benzamide Structural Studies

The compound's verified crystal structure in the Cambridge Structural Database [3] makes it a useful reference standard for crystallographers studying hydrogen-bonding networks in benzamide derivatives. The 2,5-dihydroxy pattern plus the N-benzyl amide group generates specific intermolecular hydrogen-bonding motifs that can serve as a baseline for comparing packing interactions across a broader library of N-substituted benzamides.

Quote Request

Request a Quote for N-Benzyl-2,5-dihydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.